molecular formula C14H18N2O B1610109 4-(1H-indol-6-yl)-1-methyl-piperidin-4-ol CAS No. 321744-84-7

4-(1H-indol-6-yl)-1-methyl-piperidin-4-ol

Cat. No.: B1610109
CAS No.: 321744-84-7
M. Wt: 230.31 g/mol
InChI Key: ZXYXBPUYUUKOEB-UHFFFAOYSA-N
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Description

4-(1H-indol-6-yl)-1-methyl-piperidin-4-ol is a compound that belongs to the class of indole derivatives. Indole derivatives are significant due to their presence in various natural products and their biological activities. This compound features an indole moiety, which is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. The presence of the indole ring system in many biologically active molecules makes it an important scaffold in medicinal chemistry .

Chemical Reactions Analysis

4-(1H-indol-6-yl)-1-methyl-piperidin-4-ol undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 4-(1H-indol-6-yl)-1-methyl-piperidin-4-ol involves its interaction with various molecular targets and pathways. The indole moiety can bind to multiple receptors and enzymes, modulating their activity. For example, it can inhibit the activity of certain kinases involved in cancer cell proliferation, leading to cell cycle arrest and apoptosis . Additionally, it can interact with neurotransmitter receptors, affecting signal transduction pathways in the nervous system .

Properties

IUPAC Name

4-(1H-indol-6-yl)-1-methylpiperidin-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O/c1-16-8-5-14(17,6-9-16)12-3-2-11-4-7-15-13(11)10-12/h2-4,7,10,15,17H,5-6,8-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXYXBPUYUUKOEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)(C2=CC3=C(C=C2)C=CN3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80436040
Record name 4-(1H-indol-6-yl)-1-methyl-piperidin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80436040
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

321744-84-7
Record name 4-(1H-indol-6-yl)-1-methyl-piperidin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80436040
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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